1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Description
This compound features a thieno[3,4-c]pyrazol core substituted with a 2,4-dimethylphenyl group at position 2 and a 5-oxido moiety. The cyclopentanecarboxamide side chain is linked via an N-atom to position 3 of the pyrazole ring, with a 4-chlorophenyl group attached to the cyclopentane. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous compounds (e.g., compound 74 in ).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O2S/c1-16-5-10-22(17(2)13-16)29-23(20-14-32(31)15-21(20)28-29)27-24(30)25(11-3-4-12-25)18-6-8-19(26)9-7-18/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCSRCJVUUUYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide represents a complex structure with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Properties
This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 2,4-dimethylphenyl substituents suggests potential interactions with various biological targets.
Molecular Formula
- Chemical Formula : CHClNOS
- Molecular Weight : 403.94 g/mol
The compound's biological activity can be attributed to several key mechanisms:
- Inhibition of Protein Kinases : It has been shown to modulate signaling pathways involving protein kinases such as ERK and AKT, which are crucial for cell proliferation and survival .
- Regulation of Nitric Oxide Production : The compound influences the production of nitric oxide (NO) in endothelial cells, which is important for vascular functions .
- Impact on Cell Migration and Angiogenesis : By affecting pathways related to vascular endothelial growth factor (VEGF), it may play a role in angiogenesis and tumor progression .
Pharmacological Effects
The compound has demonstrated various pharmacological effects:
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related thieno[3,4-c]pyrazole compounds on various cancer cell lines. The results indicated that compounds with similar structures exhibited IC values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cells, respectively .
Study 2: Mechanistic Insights
Research into the signaling pathways affected by thieno[3,4-c]pyrazole derivatives revealed that they can inhibit the phosphorylation of key proteins involved in cell survival and proliferation. This inhibition was linked to reduced tumor growth in xenograft models .
Data Table
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives, including this compound. Key findings include:
- Cytotoxicity : The compound exhibits selective cytotoxic effects against various cancer cell lines at low micromolar concentrations (0.19 μM to 2.99 μM). The mechanism involves:
- Inhibition of Cell Cycle Progression : Disruption of normal cell cycle phases leading to apoptosis.
- Kinase Inhibition : Targeting critical kinases such as p38 MAPK, CREB, Akt, and STAT3 that are essential for cancer cell survival and proliferation.
Anti-inflammatory Applications
The compound also shows promise in anti-inflammatory applications:
- Cytokine Inhibition : It has been demonstrated to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.
- NF-kB Pathway Modulation : Reduces the expression of inflammatory mediators.
- Reduction of Reactive Oxygen Species (ROS) : Mitigates oxidative stress contributing to inflammation.
Study 1: Cytotoxic Effects on Cancer Cells
A study on thieno[3,4-c]pyrazole derivatives revealed that compounds similar to this one exhibited potent cytotoxic effects against human cancer cell lines. High-throughput screening methods identified promising candidates for further development.
Study 2: Mechanistic Insights into Anti-inflammatory Action
Research focused on the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives indicated that these compounds could significantly lower levels of TNF-alpha and IL-6 in vitro, suggesting strong potential for treating inflammatory diseases.
Summary Table of Biological Activities
| Activity Type | Description | Reference Source |
|---|---|---|
| Anticancer | Selective cytotoxicity against cancer cell lines | Study 1 |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | Study 2 |
| Mechanism | Inhibition of key kinases and modulation of NF-kB | General Findings |
Comparison with Similar Compounds
Table 1: Substituent and Property Comparison
*logP values estimated via density-functional methods ().
Electronic and Conformational Differences
- Electron-Withdrawing vs. Donating Groups : The 4-chlorophenyl group (target) is electron-withdrawing, enhancing electrophilicity, while the 2,4-dimethylphenyl group is electron-donating, increasing aromatic stability.
- NMR Shifts: As demonstrated in , substituent-induced chemical shift variations (e.g., regions A and B) can localize structural differences, such as the oxido group’s impact on the thieno-pyrazol environment.
Computational and Experimental Insights
Density-Functional and Wavefunction Analysis
- Charge Distribution : Multiwfn-based analysis () could reveal higher electron density at the pyrazol-oxide moiety, influencing reactivity.
- Solubility Predictions : The target compound’s moderate logP (~3.8) suggests better aqueous solubility than the hydrophobic trichlorophenyl analog (logP ~6.5).
Crystallographic Considerations
SHELX refinements () would clarify the thieno-pyrazol ring’s planarity and intermolecular interactions, critical for comparing crystallinity with analogs.
Bioactivity and Functional Implications
For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
